

# In-Depth Technical Guide: Environmental Fate and Dissipation of Methiozolin in Soil

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## Compound of Interest

Compound Name: Methiozolin

Cat. No.: B1249797

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## Introduction

**Methiozolin** is a selective herbicide used for the pre- and post-emergent control of annual bluegrass (*Poa annua*) in turfgrass settings. Understanding its environmental fate and dissipation in soil is critical for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current scientific knowledge on the dissipation of **methiozolin** in the soil environment, detailing its degradation pathways, dissipation rates under various conditions, and the methodologies used to conduct these assessments.

## Data Presentation

### Table 1: Physicochemical Properties of Methiozolin

Property	Value	Reference
Chemical Name	5-[[[(2,6-difluorophenyl)methoxy]methyl]-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole	
CAS Number	403640-27-7	
Molecular Formula	C <sub>17</sub> H <sub>17</sub> F <sub>2</sub> NO <sub>2</sub> S	
Molecular Weight	337.4 g/mol	[1]
Water Solubility	1.6 - 4.2 mg/L (20°C)	
Vapor Pressure	3.28 x 10 <sup>-10</sup> torr (20°C)	[2]
Log K <sub>ow</sub>	3.9	[2]
K <sub>oc</sub>	1,499 - 2,781 mL/g	[2]

**Table 2: Soil Dissipation Half-Life (DT<sub>50</sub>) of Methiozolin**

Condition	Soil Type	DT <sub>50</sub> (days)	Reference
Aerobic	Not Specified	47.1 - 185	[2]
Aerobic	Clay Loam & Sand	38.7 - 50.7	[2]
Anaerobic	Not Specified	79.6 - 236	[2]
Anaerobic	Clay Loam & Sand	71.5 - 116	[2]
Bare Soil	Silt Loam	13	[3]
Turf-covered Soil	Silt Loam	3.5	[3]

## Dissipation and Degradation Pathways

The primary routes of **methiozolin** dissipation in the soil environment are aerobic metabolism and, to a lesser extent, photodegradation.[2] It is considered to be moderately persistent to persistent in soil and has low mobility, with a tendency to bind to soil organic matter.[2]

## Aerobic Soil Metabolism

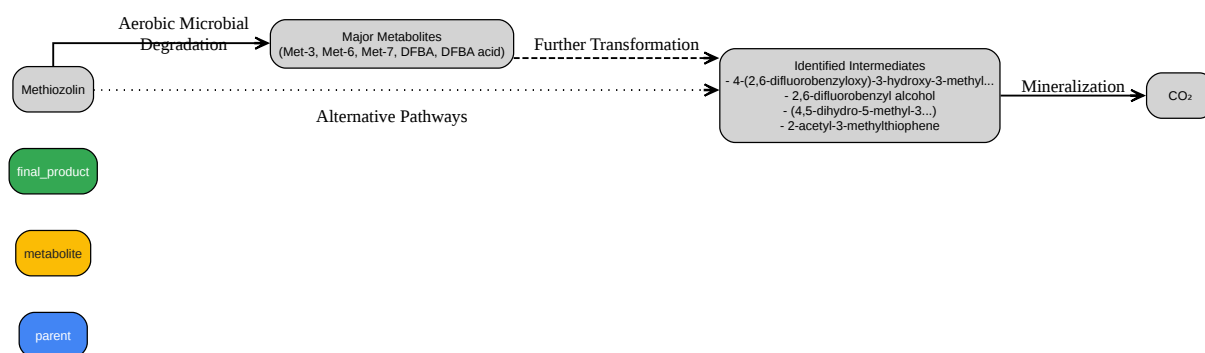
Aerobic microbial degradation is the principal mechanism for **methiozolin** breakdown in soil. Studies have shown that **methiozolin** degrades significantly faster in aerobic conditions compared to anaerobic environments.<sup>[2]</sup> The process involves the transformation of the parent molecule into several metabolites.

The major environmental degradates of **methiozolin** identified are Met-3, Met-6, Met-7, 2,6-difluorobenzoic acid (DFBA), and DFBA acid.<sup>[2]</sup> Among these, Met-3 has been noted to have toxicity similar to the parent compound.<sup>[2]</sup> While the specific chemical structures for Met-3, Met-6, and Met-7 are not readily available in the reviewed literature, a proposed degradation pathway suggests the opening of the isoxazoline ring as a key step.<sup>[4]</sup>

Some identified metabolites from studies in aquatic environments and rats, which may share pathways with soil metabolism, include:

- 4-(2,6-difluorobenzyloxy)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one<sup>[5]</sup>
- 2,6-difluorobenzyl alcohol<sup>[5]</sup>
- (4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol<sup>[5]</sup>
- 2-acetyl-3-methylthiophene
- A glucuronic acid conjugate (Met-1 in rat metabolism studies)<sup>[6]</sup>
- [2-(5-((2,6-difluorobenzyloxy)methyl)-4,5-dihydro-5-methylisoxazol-3-yl)thiophen-3-yl]methanol (Met-2 in rat metabolism studies)<sup>[6]</sup>

The ultimate fate of **methiozolin**'s carbon structure in aerobic soil is mineralization to carbon dioxide (CO<sub>2</sub>).



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Proposed aerobic degradation pathway of **Methiozolin** in soil.

## Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the environmental fate of **methiozolin** in soil, based on standard regulatory guidelines such as OECD 307 and OPPTS 835.4100.

### Aerobic Soil Metabolism Study

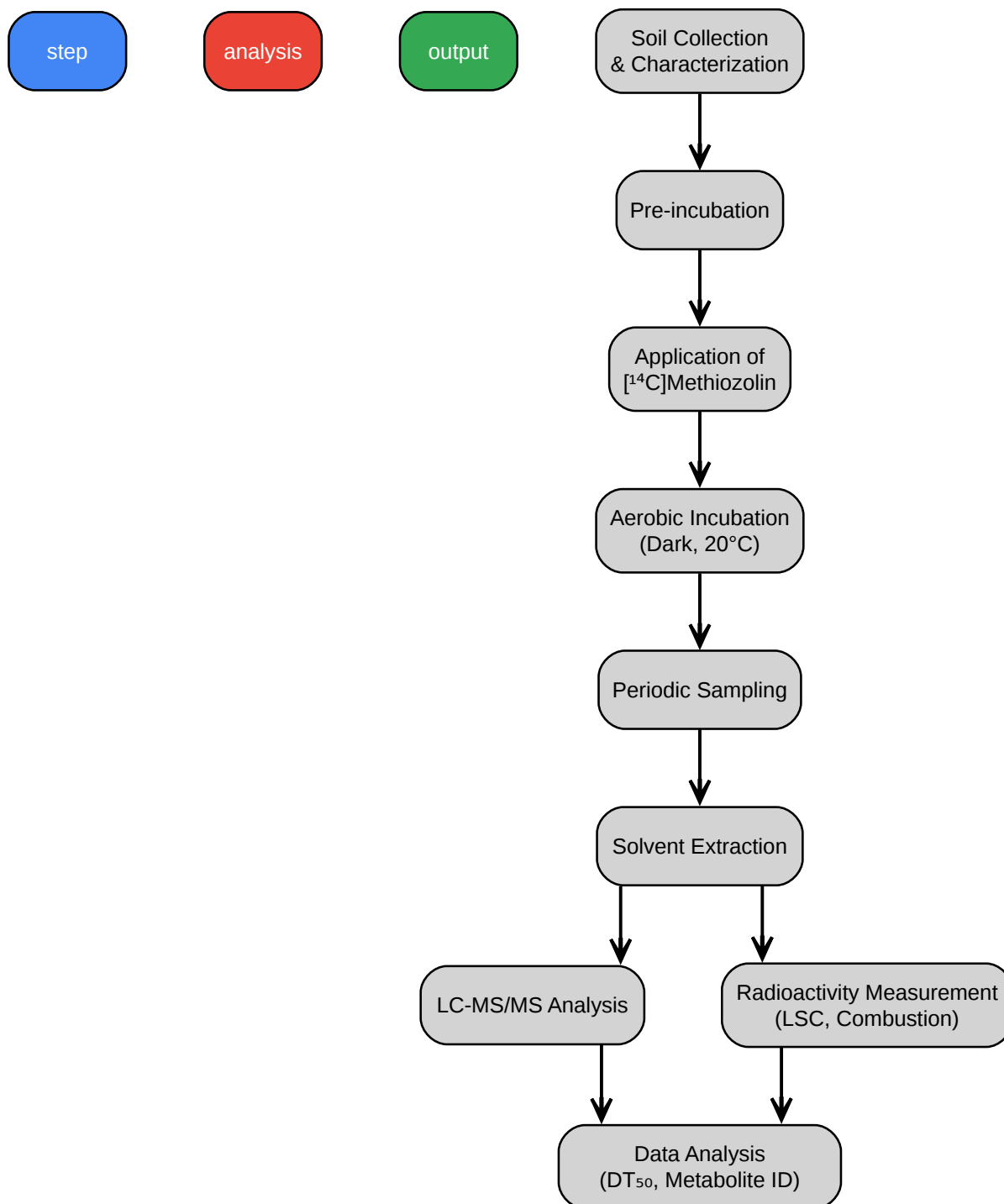
Objective: To determine the rate and pathway of **methiozolin** degradation in soil under aerobic conditions.

Methodology:

- Soil Collection and Preparation:
  - Collect soil from representative agricultural or turf sites. The soil should be characterized for its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.

- Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
- Pre-incubate the soil at the test temperature and moisture content for a period (e.g., 7-14 days) to allow microbial populations to stabilize.
- Test Substance Application:
  - Use radiolabeled ( $[^{14}\text{C}]$ ) **methiozolin** to facilitate tracking of the parent compound and its metabolites.
  - Apply the test substance to the soil samples at a concentration equivalent to the maximum recommended field application rate.
- Incubation:
  - Incubate the treated soil samples in the dark at a constant temperature (e.g.,  $20 \pm 2^\circ\text{C}$ ).
  - Maintain soil moisture at a constant level (e.g., 40-60% of maximum water holding capacity).
  - Use a flow-through system or biometer flasks to maintain aerobic conditions and trap volatile organic compounds and  $^{14}\text{CO}_2$ .
- Sampling and Extraction:
  - Collect replicate soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
  - Extract the soil samples using an appropriate solvent system. A common procedure involves a primary extraction with a mixture of acetonitrile and water (e.g., 80:20 v/v), followed by further extraction with acetone.<sup>[7]</sup>
- Analysis:
  - Analyze the soil extracts for **methiozolin** and its transformation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

- Quantify the radioactivity in the extracts, non-extractable residues (by combustion), and volatile traps to establish a mass balance.



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Workflow for an aerobic soil metabolism study of **Methiozolin**.

## Analytical Method: LC-MS/MS

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

LC Conditions (Typical):

- Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18).
- Mobile Phase: A gradient of water and acetonitrile, both often containing a modifier like formic acid or ammonium formate to improve ionization.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.

MS/MS Conditions (Typical):

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **methiozolin** and its metabolites for quantification and confirmation.

Extraction and Clean-up:

- Soil: Extraction with acetonitrile/water, followed by filtration.
- Turf/Grass: Initial extraction with acetone, followed by acetonitrile/water. A solid-phase extraction (SPE) clean-up step may be employed to remove interfering matrix components.

[7]

## Conclusion

**Methiozolin** exhibits moderate to high persistence in soil, with its dissipation being primarily driven by aerobic microbial degradation. The presence of turfgrass can significantly accelerate its degradation compared to bare soil. Its low mobility suggests a limited potential for leaching into groundwater. The degradation of **methiozolin** leads to the formation of several

metabolites, with Met-3 being of potential toxicological concern. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental fate of **methiozolin** and other similar chemical compounds in soil ecosystems. Further research to elucidate the precise chemical structures of all major metabolites will enhance the comprehensive understanding of its environmental degradation pathway.

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